2-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique arrangement of pyrazole, triazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide in the presence of a base such as potassium carbonate.
Cyclization: The alkylated product undergoes cyclization with a triazole precursor under reflux conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Cycloaddition: The triazole ring can participate in cycloaddition reactions with alkynes or alkenes.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate.
Cycloaddition: Alkynes, alkenes, copper(I) catalysts.
Major Products
Reduction: Formation of 2-[1-(4-amino-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cycloaddition: Formation of fused ring systems with enhanced biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are being studied for their ability to interact with specific biological targets, making them candidates for drug development.
Medicine
In medicine, this compound and its derivatives are being investigated for their potential therapeutic applications. They have shown promise in the treatment of various diseases, including cancer and infectious diseases, due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-[1-(4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The uniqueness of 2-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern and the presence of multiple heterocyclic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H15N9O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[1-(4-nitropyrazol-1-yl)propyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H15N9O2/c1-2-15(24-10-13(8-20-24)27(28)29)16-22-18-14-9-21-26(12-6-4-3-5-7-12)17(14)19-11-25(18)23-16/h3-11,15H,2H2,1H3 |
InChI Key |
SEFOOLDIHDHSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4)N5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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